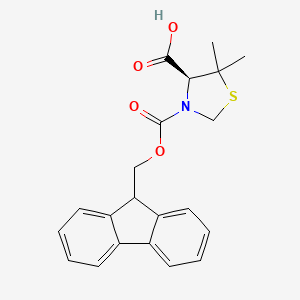

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Descripción general

Descripción

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Designing Heterocyclic γ-Amino Acids

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is utilized in the synthesis of heterocyclic γ-amino acids, specifically 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These ATCs are valuable for mimicking secondary structures of proteins such as helices and β-sheets. The synthesis involves cross-Claisen condensations, offering a flexible method for introducing a variety of lateral chains on the γ-amino acids (Mathieu et al., 2015).

Synthesis of N-fluorenylmethoxycarbonyl-N-methyl-L-cysteine Derivatives

This compound is also key in the synthesis of N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteine and similar derivatives, characterized by a convenient two-step procedure from thiazolidine-4-carboxylic acid. These derivatives are significant in various biochemical applications (Liu, Tang, & Jiang, 2002).

Developing Peptidomimetics

The compound is instrumental in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This is utilized in solid-phase peptide synthesis, enabling the creation of complex peptidomimetics (Sladojevich, Trabocchi, & Guarna, 2007).

Nonlinear Optical Chromophore Synthesis

It's used in synthesizing protected ω-secondary amino carboxylic acid monomers containing nonlinear optical (NLO) chromophores. This synthesis contributes to the development of materials with novel optical properties (Huang, Zhang, Dalton, & Weber, 2000).

Solid Phase Synthesis of Carbonylated Peptides

This acid is crucial for developing methods for the solid-phase synthesis of carbonylated peptides, aiding in the study of peptides that undergo oxidative modifications, which are relevant to several diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Mimicking Tripeptide β-Strand Structures

It also plays a role in creating unnatural amino acids that mimic tripeptide β-strand structures, which are significant in studying protein interactions and structures (Nowick et al., 2000).

Synthesis of Protected Derivatives

The acid is integral in synthesizing protected derivatives of (2R,3R)-β-hydroxyaspartic acid, which are compatible with Fmoc solid-phase peptide synthesis strategies (Bruno & Nicolas, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWBFHCBDIMJQV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201124851 | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141636-66-0 | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141636-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)